![molecular formula C17H11ClFN3O B5514643 N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)
N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide is a chemical compound studied for its potential applications and characteristics in various scientific fields. The research has mainly focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often involves condensation reactions and the formation of Schiff bases, as observed in related compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and others involving fluorophenylhydrazide derivatives (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007).
Molecular Structure Analysis
Compounds like N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often exhibit planar molecular structures with specific crystal packing stabilized by hydrogen bonding and other weak interactions, as evidenced by the structural analysis of similar compounds (Li Jia-ming, 2009).
Chemical Reactions and Properties
The chemical properties of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide involve interactions with various reagents, leading to the formation of different chemical structures. The reactions can be influenced by the presence of functional groups, as seen in the synthesis of various fluorine-substituted derivatives (Yue Sun, Zhong-Fei Gao, Chunhua Wang, & Guige Hou, 2019).
Physical Properties Analysis
The physical properties of such compounds can be characterized by their crystal structures, thermal behavior, and spectroscopic features. Studies on similar compounds have provided insights into their stability and molecular interactions (M. K. Bharty, R. Dani, S. K. Kushawaha, O. Prakash, R. Singh, V. Sharma, R. N. Kharwar, & N. Singh, 2015).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Hydrazones derived from 4-fluorobenzoic acid hydrazide, which are structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their antimycobacterial activity. Specifically, compounds with substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems due to their high sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).
Chemosenor Applications
N-((Quinolin-8-yl)methylene)acetohydrazide, a compound structurally similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, has been synthesized and used as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. This showcases the potential of such compounds in developing sensitive and selective probes for metal ions in biological and environmental samples (Wu et al., 2018).
Anti-Cancer Activity
Derivatives incorporating a quinoline moiety, akin to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their anti-cancer activity. Notably, compounds from this series showed significant reduction in cell viability of neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFHYPUAQRBFI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

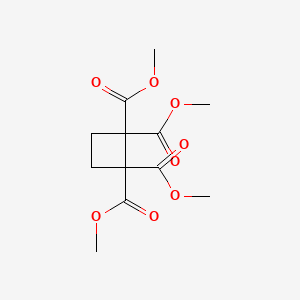

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
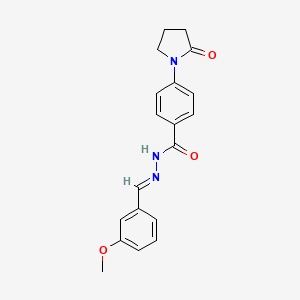

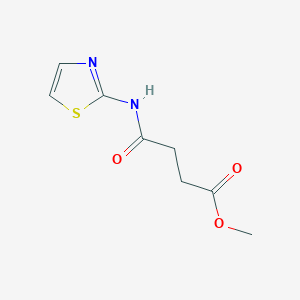
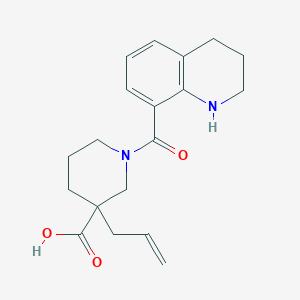
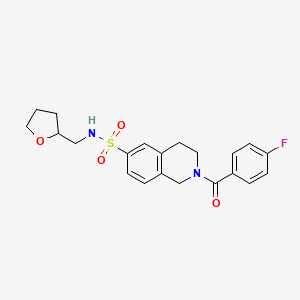
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)